molecular formula C13H27N B14560796 2-Ethyl-5-heptylpyrrolidine CAS No. 61772-96-1

2-Ethyl-5-heptylpyrrolidine

Cat. No.: B14560796
CAS No.: 61772-96-1
M. Wt: 197.36 g/mol
InChI Key: FDMPRHCJRYHIBI-UHFFFAOYSA-N
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Description

2-Ethyl-5-heptylpyrrolidine is a pyrrolidine derivative characterized by a five-membered saturated amine ring with substituents at positions 2 (ethyl group) and 5 (heptyl group). Pyrrolidines are non-aromatic heterocycles, which distinguishes them from aromatic counterparts like pyridines or pyrimidines. The ethyl and heptyl substituents influence its physicochemical properties, such as solubility, boiling point, and reactivity, making it relevant in pharmaceutical and agrochemical synthesis.

Properties

CAS No.

61772-96-1

Molecular Formula

C13H27N

Molecular Weight

197.36 g/mol

IUPAC Name

2-ethyl-5-heptylpyrrolidine

InChI

InChI=1S/C13H27N/c1-3-5-6-7-8-9-13-11-10-12(4-2)14-13/h12-14H,3-11H2,1-2H3

InChI Key

FDMPRHCJRYHIBI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1CCC(N1)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-heptylpyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of 2-ethylpyrrolidine with heptyl bromide under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the nitrogen atom, allowing it to attack the heptyl bromide and form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-heptylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, strong bases (e.g., NaH, KOtBu)

Major Products Formed

Scientific Research Applications

2-Ethyl-5-heptylpyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-5-heptylpyrrolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Research Findings and Implications

  • Reactivity : Pyrrolidines lack aromatic conjugation, reducing their participation in electrophilic substitutions compared to pyridines/pyrimidines. This makes them more suitable for hydrogenation or ring-opening reactions.
  • Safety : While pyridine derivatives require stringent hazard controls , pyrrolidines’ saturated nature may reduce acute toxicity risks, though long-term exposure data are sparse.

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